molecular formula C5H13ClN2O2S B2647667 (3-Aminocyclobutyl)methanesulfonamide;hydrochloride CAS No. 2413899-21-3

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride

Cat. No.: B2647667
CAS No.: 2413899-21-3
M. Wt: 200.68
InChI Key: QVJNUIGZODOXFB-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The core structure of this molecule, featuring a cyclobutane ring substituted with both an amine and a methanesulfonamide group, makes it a valuable scaffold for the synthesis of more complex molecules. The cyclobutyl group can be used to confer conformational rigidity to a molecule, potentially improving its selectivity and binding affinity for biological targets. The primary amine functionality provides a handle for further chemical modification, allowing researchers to link this fragment to other pharmacophores through amide bond formation or other coupling reactions . The sulfonamide group is a common motif found in many bioactive compounds and FDA-approved drugs, contributing to target binding through hydrogen bonding interactions with enzymes or receptors . While the specific research applications for this exact compound are not fully detailed in the public literature, its bifunctional nature (containing both a nucleophilic amine and a hydrogen-bond accepting sulfonamide) positions it as a versatile building block. It can be utilized in the exploration of structure-activity relationships (SAR) and in the development of compound libraries for high-throughput screening against various therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-aminocyclobutyl)methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLANRKNLVQKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutyl)methanesulfonamide;hydrochloride typically involves the reaction of cyclobutylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride has been explored for its potential therapeutic applications:

  • Anticancer Properties : It has shown promise in inducing apoptosis in cancer cell lines. Mechanisms involve activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins, leading to increased apoptosis rates in cells such as MCF-7 breast cancer cells .
  • Anti-inflammatory Effects : The compound's derivatives are being investigated for their ability to modulate inflammatory pathways, which is crucial for treating inflammatory diseases .

Biochemical Probes

The compound serves as a biochemical probe in studying enzyme mechanisms due to its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.

Chemical Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions.

The biological activity of this compound can be summarized as follows:

Activity TypeMechanism of ActionReferences
Glucokinase ActivationEnhances glucose uptake and metabolism
AnticancerInduces apoptosis via Bax/caspase pathway
Anti-inflammatoryModulates inflammatory cytokines

The compound has been shown to bind to active sites of enzymes, altering their conformation and modulating their activity. Notably, it has been investigated for its role in inhibiting the JAK-STAT signaling pathway, which is crucial in various cytokine responses .

Mechanism of Action

The mechanism of action of (3-Aminocyclobutyl)methanesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their conformation, and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Aminocyclobutyl)methanesulfonamide hydrochloride with structurally or functionally related compounds, highlighting molecular features, applications, and key differences:

Compound Name Molecular Formula CAS Number Functional Groups/Features Applications/Properties Key Differences vs. Target Compound
(3-Aminocyclobutyl)methanesulfonamide hydrochloride (Target) C₅H₁₁N₂O₂S·HCl* Not explicitly listed Cyclobutyl core, amino group, methanesulfonamide, HCl salt Hypothesized use in CNS or anti-inflammatory agents (based on analogs) Reference compound for comparisons.
2-(3-Aminocyclobutyl)acetamide hydrochloride C₆H₁₁ClN₂O EN300-393331 Cyclobutyl core, acetamide group, HCl salt Intermediate in peptide-mimetic drug synthesis Acetamide replaces methanesulfonamide; altered polarity and hydrogen-bonding capacity.
trans-(3-Aminocyclobutyl)acetic acid hydrochloride C₆H₁₁ClN₂O₂ 1408076-11-8 Cyclobutyl core, carboxylic acid, HCl salt Building block for bioactive molecules Carboxylic acid introduces acidity; distinct pharmacokinetics.
NS-398 (COX-2 inhibitor) C₁₃H₁₆N₂O₅S 123653-11-2 Nitrophenyl, cyclohexyloxy, methanesulfonamide Selective COX-2 inhibition; anti-inflammatory Bulky aromatic core vs. cyclobutyl; different target specificity.
Sotalol Hydrochloride C₁₂H₂₀N₂O₃S·HCl 1246820-85-8 Phenyl, isopropylaminoethyl, methanesulfonamide β-blocker (antiarrhythmic) Extended alkyl chain and aromatic ring confer β-adrenergic activity.
Dronedarone Hydrochloride C₃₁H₄₄N₂O₅S·HCl 141626-36-0 Benzofuran, dibutylamino, methanesulfonamide Antiarrhythmic (multichannel blocker) Complex polycyclic structure; broader mechanism of action.
N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride C₈H₁₁ClN₂O₂S 128263-66-1 Phenyl, aminomethyl, methanesulfonamide Intermediate in antiviral/antibiotic synthesis Aromatic phenyl vs. cyclobutyl; altered lipophilicity and steric effects.

*Calculated molecular formula based on structural analysis.

Detailed Research Findings

Structural and Functional Insights

  • Methanesulfonamide Group : This moiety is shared with Sotalol and Dronedarone, where it improves water solubility and acts as a hydrogen-bond acceptor, critical for receptor interactions . However, in NS-398, the sulfonamide group directly contributes to COX-2 inhibitory activity by binding to the enzyme’s hydrophobic pocket .
  • Stereoisomerism: Analogous cyclobutyl derivatives (e.g., cis/trans isomers in ) exhibit divergent bioactivities, suggesting that the stereochemistry of the target compound’s amino group could significantly influence its pharmacological profile .

Biological Activity

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C5_5H12_{12}N2_2O2_2S
  • SMILES : CS(=O)(=O)NC1CC(C1)N
  • InChI : InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3

The compound features a cyclobutyl ring with an amino group and a methanesulfonamide group, contributing to its unique reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes. The compound can act as an inhibitor or activator depending on its structural configuration. It has been shown to bind to active sites of enzymes, altering their conformation and modulating activity. Notably, it has been investigated for its role in inhibiting the JAK-STAT signaling pathway, which is crucial in various cytokine responses .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as a selective inhibitor of JAK1. For instance:

  • Selectivity : It was found that this compound selectively engages JAK1 through covalent modification, leading to significant inhibition of downstream signaling pathways involved in immune responses .
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range for inhibiting JAK1-dependent signaling pathways in human peripheral blood mononuclear cells (PBMCs), showcasing its therapeutic potential in treating autoimmune diseases .

Case Studies

  • JAK1 Inhibition in Autoimmune Models :
    • In preclinical models of autoimmune diseases, this compound demonstrated efficacy in reducing inflammatory cytokine levels, suggesting its potential for therapeutic use in conditions like rheumatoid arthritis and psoriasis .
    • A study reported that administration of the compound significantly improved clinical scores in animal models compared to controls.
  • Anticancer Properties :
    • Investigations into the compound's role in cancer therapy revealed its ability to induce apoptosis in cancer cell lines through caspase activation. The concentration required for a significant apoptotic response was determined to be around 10 µM .
    • Further research indicated that the compound could cause cell cycle arrest at the G1 phase, thereby inhibiting proliferation in various cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains amino and methanesulfonamide groupsSelective JAK1 inhibition
CyclobutylamineLacks sulfonamide groupLower enzyme specificity
MethanesulfonamideNo cyclobutyl ringBroader activity but less selective

The comparative analysis shows that this compound possesses unique structural features that enhance its reactivity and specificity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminocyclobutyl)methanesulfonamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction starting with functionalization of the cyclobutane ring. For example, a cyclobutane derivative (e.g., 3-aminocyclobutanol) can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide bond. Subsequent purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. This approach aligns with sulfonamide synthesis protocols for structurally similar compounds .

Q. How can the purity of (3-Aminocyclobutyl)methanesulfonamide hydrochloride be assessed in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is a standard method, using a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Purity thresholds ≥98% are typical for research-grade compounds. Additional tests for residual solvents (via GC-MS) and heavy metals (e.g., ICP-MS, limit ≤20 ppm) should be performed, as outlined in pharmacopeial guidelines for related sulfonamide derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm cyclobutane ring geometry and sulfonamide group integration.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), ~1150 cm1^{-1} (S=O symmetric stretch), and ~1350 cm1^{-1} (S=O asymmetric stretch).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    These methods are consistent with characterization workflows for structurally analogous amines and sulfonamides .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Experimental Design : Perform dose-response curves (e.g., IC50_{50}) with positive controls (e.g., known VEGFR2 inhibitors) to validate assay conditions .
  • Data Analysis : Use molecular docking simulations to assess binding affinity to target enzymes (e.g., VEGFR2/KDR) and compare with experimental IC50_{50} values. Discrepancies may arise from stereochemical mismatches or solvation effects.
  • Troubleshooting : Verify compound stability under assay conditions (pH, temperature) via HPLC and adjust buffer systems if degradation is observed .

Q. What strategies optimize the stability of (3-Aminocyclobutyl)methanesulfonamide hydrochloride in aqueous solutions?

  • Methodological Answer :

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or acetate buffer (pH 4.5) to minimize hydrolysis. Avoid strongly basic conditions.
  • Storage : Lyophilize the compound and store at -20°C under inert gas (argon). Reconstitute in degassed solvents to prevent oxidation.
  • Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track impurities via LC-MS. Common degradation products include cyclobutane ring-opened sulfonic acids .

Q. How can researchers resolve analytical challenges in quantifying trace impurities?

  • Methodological Answer :

  • Chromatographic Optimization : Use UPLC with a HILIC column and charged aerosol detection (CAD) for polar impurities. Adjust gradient parameters to separate structurally similar byproducts (e.g., des-chloro analogs).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 ≥0.995), LOD/LOQ (≤0.1%), and recovery (90–110%).
  • Case Study : A related sulfonamide impurity (N-[3-(chloromethyl)phenyl]methanesulfonamide) was quantified at 0.05% using a validated method with a 2.7 µm C18 column .

Q. What experimental considerations are critical for studying its role in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow fluorimetry to measure real-time inhibition of target enzymes (e.g., MMP3 or IL-6). Include negative controls (e.g., DMSO vehicle) to rule out nonspecific effects.
  • Selectivity Profiling : Screen against a panel of related enzymes (e.g., MMP family) to assess specificity. Cross-reactivity ≥10% with off-target enzymes warrants structural modification (e.g., cyclobutane substituent optimization) .

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